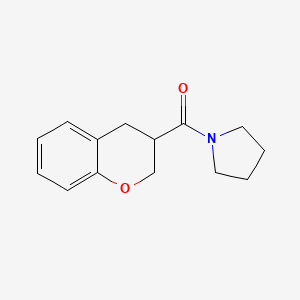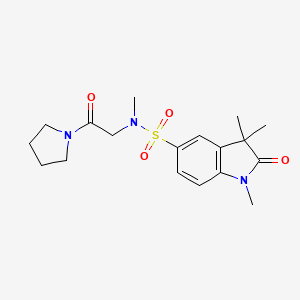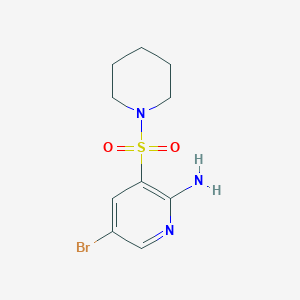
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the class of sulfonylpyridine derivatives and has shown promising results in treating various diseases.
作用機序
The mechanism of action of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of enzymes, such as HDAC6 and HSP90, which are involved in the regulation of protein folding and degradation. This compound has also been shown to activate the unfolded protein response (UPR) pathway, which is involved in the cellular response to protein misfolding and stress.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. In neurodegenerative disorders, this compound has been shown to reduce the accumulation of misfolded proteins by activating the UPR pathway. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
実験室実験の利点と制限
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has several advantages for lab experiments, including its low cost, high purity, and ease of synthesis. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high concentrations. Therefore, careful consideration should be taken when designing experiments using this compound.
将来の方向性
There are several future directions for 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine research. One potential direction is to investigate the therapeutic potential of this compound in combination with other drugs or therapies. Another direction is to investigate the potential of this compound as a diagnostic tool for diseases that involve protein misfolding, such as neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic effects in various diseases. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive compound for scientific research. This compound has been shown to act through multiple pathways, and further research is needed to fully understand its mechanism of action and potential side effects. This compound has several advantages for lab experiments, but careful consideration should be taken when designing experiments using this compound. Overall, this compound has significant potential for future therapeutic applications and diagnostic tools.
合成法
The synthesis of 5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine involves the reaction of 5-bromo-2-chloropyridine with piperidine-3-sulfonamide in the presence of a base. The reaction yields this compound as a white solid with a purity of more than 95%. The synthesis method of this compound is relatively simple and cost-effective, making it an attractive compound for scientific research.
科学的研究の応用
5-Bromo-3-piperidin-1-ylsulfonylpyridin-2-amine has shown potential therapeutic effects in various diseases, including cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative disorders, this compound has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, which are associated with Parkinson's and Alzheimer's diseases. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in various inflammatory diseases.
特性
IUPAC Name |
5-bromo-3-piperidin-1-ylsulfonylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O2S/c11-8-6-9(10(12)13-7-8)17(15,16)14-4-2-1-3-5-14/h6-7H,1-5H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLGZHCBWVPLMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(N=CC(=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone](/img/structure/B7518382.png)
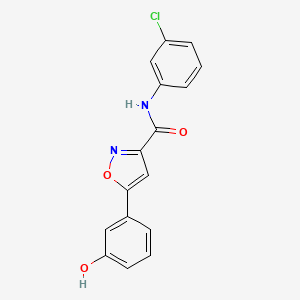
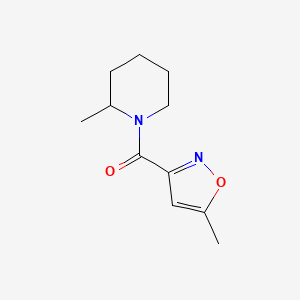
![1-[(5-Cyclopropylisoxazol-3-yl)carbonyl]azepane](/img/structure/B7518394.png)
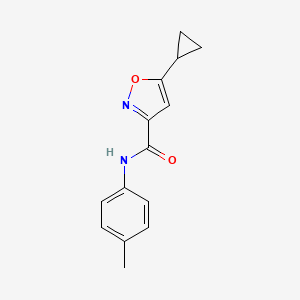

![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(3-chlorophenyl)-N~2~-methylglycinamide](/img/structure/B7518415.png)
![N~2~-[(5-bromothien-2-yl)sulfonyl]-N~1~-(5-chloro-2-methylphenyl)-N~2~-methylglycinamide](/img/structure/B7518421.png)
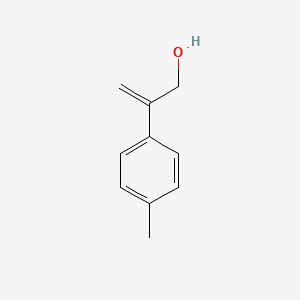
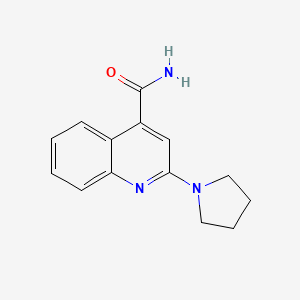
![methyl 1-methyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrrole-2-carboxylate](/img/structure/B7518452.png)
